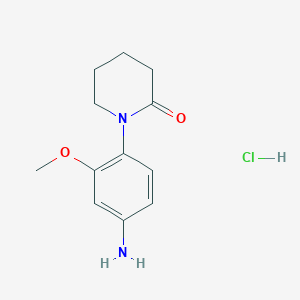

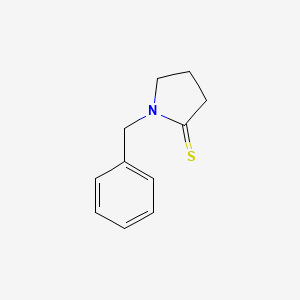

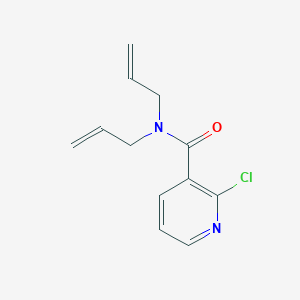

1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride is 256.73 . It is a powder at room temperature .Applications De Recherche Scientifique

Anticoagulant Research

1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride: has been investigated for its potential as an anticoagulant. Researchers have explored its inhibitory effects on blood coagulation factor Xa, a key player in the coagulation cascade. The compound’s structure and pharmacokinetic properties make it a promising candidate for oral anticoagulant therapy. Notably, it has been approved for clinical use in reducing stroke risk in nonvalvular atrial fibrillation, thromboprophylaxis after joint replacement surgeries, and treating deep vein thrombosis or pulmonary embolism .

Antimicrobial and Antifungal Properties

Studies have demonstrated that derivatives of 1-(4-Amino-2-methoxyphenyl)piperidin-2-one exhibit antimicrobial activity. These compounds could serve as templates for designing more potent antimicrobial agents with fewer side effects. Researchers have explored modifications and derivatization to enhance their efficacy .

Synthetic Intermediates in Drug Development

The compound’s unique piperidinone structure makes it valuable as a synthetic intermediate. For instance, it serves as a key building block in the synthesis of apixaban, a widely used oral anticoagulant. Efficient processes have been developed to prepare this intermediate, starting from inexpensive precursors like 4-chloronitrobenzene and piperidine. The eight-step procedure involves mild conditions and straightforward purification methods .

Catalysis and Organic Synthesis

Researchers have explored the reactivity of piperidinone derivatives in various catalytic reactions. These compounds can participate in diverse transformations, including hydromethylation and protodeboronation. Their versatile chemistry opens up possibilities for creating novel molecules and functionalizing existing ones .

Molecular Docking Studies

Computational approaches, such as molecular docking simulations, have been employed to understand the interactions of 1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride with biological targets. These studies provide insights into its binding affinity, potential drug-receptor interactions, and structural features relevant to drug design .

Heterocyclic Chemistry and Drug Discovery

The compound’s piperidinone scaffold contributes to its significance in heterocyclic chemistry. Researchers explore its reactivity in constructing fused heterocycles, which can lead to novel drug candidates. For instance, reactions involving 4-hydroxy-2(1H)-quinolinones and related compounds have been investigated .

Mécanisme D'action

Safety and Hazards

The compound has some safety concerns. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(4-amino-2-methoxyphenyl)piperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-8-9(13)5-6-10(11)14-7-3-2-4-12(14)15;/h5-6,8H,2-4,7,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFIFHBFBYLCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCCCC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645969.png)

![4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine](/img/structure/B2645975.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2645977.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645979.png)

![N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2645981.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)